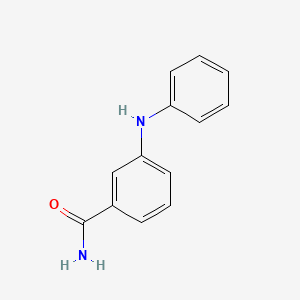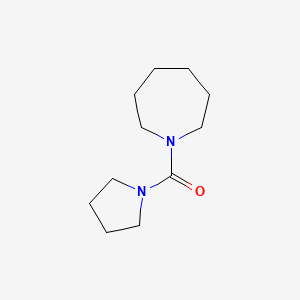
(4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone, also known as BDFM, is an organic compound that has been the subject of scientific research due to its potential applications in various fields. BDFM is a thiazinanone derivative that exhibits interesting biological properties, making it a promising candidate for drug development.
Mecanismo De Acción
(4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone exerts its biological effects by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the biosynthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the levels of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
(4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This activation leads to the cleavage of various proteins, ultimately resulting in cell death. (4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone has also been shown to inhibit the growth of fungi by disrupting the cell wall and membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone in lab experiments is its ability to selectively target cancer cells, while leaving normal cells relatively unharmed. This selectivity makes (4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone a potential candidate for the development of new anticancer drugs. However, one limitation of using (4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of (4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone. One possible direction is to investigate the use of (4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone in combination with other anticancer drugs to enhance its efficacy. Another direction is to explore the potential of (4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone as an antifungal agent in the treatment of fungal infections. Additionally, further research is needed to optimize the synthesis of (4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone and improve its solubility for in vivo applications.
Métodos De Síntesis
The synthesis of (4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone can be achieved through several methods, including the reaction of 4-bromo-2,6-difluoroaniline with thiosemicarbazide, followed by cyclization with acetic anhydride. Another method involves the reaction of 4-bromo-2,6-difluoroaniline with thiosemicarbazide, followed by oxidation with hydrogen peroxide.
Aplicaciones Científicas De Investigación
(4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone has been studied for its potential applications in various fields of science. In the field of medicine, (4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone has been found to exhibit anticancer properties by inducing apoptosis in cancer cells. (4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone has also been shown to have antifungal activity against various strains of fungi, making it a potential candidate for the development of new antifungal drugs.
Propiedades
IUPAC Name |
(4-bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF2NO3S/c12-7-5-8(13)10(9(14)6-7)11(16)15-1-3-19(17,18)4-2-15/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIFMGCVNMQJHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)C2=C(C=C(C=C2F)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenyl-2-[(2-aminopropanoyl)amino]acetamide](/img/structure/B7590554.png)
![3-{[(E)-furan-2-ylmethylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B7590560.png)
![N-[(E)-[(E)-2-chloro-3-phenylprop-2-enylidene]amino]thiophene-2-carboxamide](/img/structure/B7590562.png)

![ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate](/img/structure/B7590581.png)
![N'-[(E)-pyridin-3-ylmethylidene]pyridine-2-carbohydrazide](/img/structure/B7590593.png)

![N-[1-(2,4-dimethylphenyl)propan-2-yl]acetamide](/img/structure/B7590606.png)
![3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-OL hcl](/img/structure/B7590609.png)

![Thieno[3,2-d]pyrimidine-4-carboxamide](/img/structure/B7590623.png)

![(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B7590655.png)
![ethyl 4-[5-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate](/img/structure/B7590658.png)